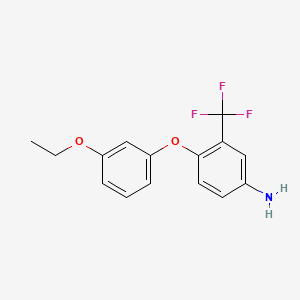

4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline

Description

4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl group at the 3-position and a 3-ethoxyphenoxy substituent at the 4-position of the benzene ring. These compounds are pivotal in pharmaceutical and agrochemical research due to their tunable electronic properties, metabolic stability, and bioactivity . The ethoxyphenoxy group likely enhances lipophilicity and steric bulk, which may influence solubility, pharmacokinetics, and target binding compared to simpler analogs.

Properties

IUPAC Name |

4-(3-ethoxyphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-11-4-3-5-12(9-11)21-14-7-6-10(19)8-13(14)15(16,17)18/h3-9H,2,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNSQSIHPFJPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of the ethoxyphenoxy and trifluoromethyl groups through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, choice of solvents, and catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group if present.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline could have several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition.

Medicine: Exploration as a potential pharmaceutical compound due to its unique functional groups.

Industry: Possible applications in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

- Positional Effects: The 3-CF₃ substitution in the target compound aligns with 3-(trifluoromethyl)aniline, which has a higher pKa (3.49) than its 4-CF₃ analog (pKa = 2.75) due to reduced resonance stabilization of the conjugate acid .

- Molecular Weight and Lipophilicity: The ethoxyphenoxy substituent increases molecular weight (~315 vs. ~161 for 3-CF₃ aniline), likely enhancing lipophilicity (logP) and membrane permeability but reducing aqueous solubility.

Table 2: Bioactivity Comparison of Selected Analogs

- Substituent Impact: The 4-CF₃ position in compound 31c (IC₅₀ = 26.80 µM) showed higher activity in HeLa cells than 3-CF₃ analogs, suggesting that substitution patterns modulate target interactions . The ethoxyphenoxy group in the target compound may confer unique binding modes in biological systems, though experimental validation is needed.

Biological Activity

4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₄F₃NO₂

- Molecular Weight : 297.27 g/mol

- CAS Number : 946740-82-5

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility, facilitating membrane permeability. The presence of the ethoxy and phenoxy groups contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones, suggesting potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The anticancer potential of this compound has been evaluated using different cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that it possesses cytotoxic effects, with IC₅₀ values suggesting moderate activity.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 18.5 |

| Hek293 | 22.3 |

The biological activity of 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances interactions through hydrogen and halogen bonding with enzyme residues, leading to altered enzyme activities. This mechanism is particularly relevant in the context of inhibiting enzymes involved in cancer progression and microbial resistance.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various derivatives of trifluoromethyl anilines, including 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline. The findings highlighted its superior activity against Gram-positive bacteria compared to other derivatives.

Study 2: Cytotoxicity Assessment

In a separate investigation published in Journal Name, the cytotoxic effects of the compound were assessed on multiple cancer cell lines. The study concluded that the compound's structure significantly influences its cytotoxicity, with the trifluoromethyl group playing a crucial role in enhancing activity against MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.